5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)

Physicochemical profiling CNS drug-likeness Medicinal chemistry triage

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) (CAS 556016-19-4) is a minimally substituted tricyclic heterocycle belonging to the pyrazolo[3,4-b]quinolin-5-one class. With molecular formula C₁₄H₁₇N₃O and molecular weight 243.30 g/mol, it represents the simplest tetramethyl-substituted congener of this scaffold—bearing methyl groups at positions 1, 3, 7, and 7, with no aryl, amino, or halo substituents at the 4-position where the pharmacologically characterized GSK-3 inhibitor series (e.g., BRD0209, BRD1652 from US10137122) introduce critical potency-determining groups.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B13793375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC3=C(C=C12)C(=O)CC(C3)(C)C)C
InChIInChI=1S/C14H17N3O/c1-8-9-5-10-11(15-13(9)17(4)16-8)6-14(2,3)7-12(10)18/h5H,6-7H2,1-4H3
InChIKeyZBECKHNZOBFQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) – Core Scaffold Identity and Procurement Baseline


5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI) (CAS 556016-19-4) is a minimally substituted tricyclic heterocycle belonging to the pyrazolo[3,4-b]quinolin-5-one class [1]. With molecular formula C₁₄H₁₇N₃O and molecular weight 243.30 g/mol, it represents the simplest tetramethyl-substituted congener of this scaffold—bearing methyl groups at positions 1, 3, 7, and 7, with no aryl, amino, or halo substituents at the 4-position where the pharmacologically characterized GSK-3 inhibitor series (e.g., BRD0209, BRD1652 from US10137122) introduce critical potency-determining groups [2]. Its computed XLogP3-AA of 2.2 and zero hydrogen bond donors distinguish it physicochemically from 4-substituted analogs and make it a valuable comparator compound for scaffold-hopping, selectivity profiling, and synthetic methodology studies [1].

Why Generic Pyrazolo[3,4-b]quinolin-5-one Analogs Cannot Substitute for 1,3,7,7-Tetramethyl-(9CI) in Research and Development


The pyrazolo[3,4-b]quinolin-5-one scaffold is highly sensitive to substitution pattern, with potency, selectivity, and physicochemical properties varying by orders of magnitude depending on the identity and position of substituents [1]. The 1,3,7,7-tetramethyl compound is the sole congener carrying exactly four methyl groups with no 4-position functionality—a substitution pattern that yields zero hydrogen bond donors (vs. 2 in the 4-amino analog, CAS 2096075-14-6) and a distinct logP of 2.2 [2]. In contrast, 4-aryl-substituted analogs such as BDBM188498 (3,7,7-trimethyl-4-phenyl, GSK3β IC₅₀ = 201 nM) exhibit dramatically higher kinase affinity, while the 3,4,7,7-tetramethyl derivative BDBM188500 (GSK3β Ki = 537 nM) shows that even a single additional methyl at the 4-position introduces a stereocenter and alters target engagement [1][3]. These differences preclude casual interchange; each substitution variant must be treated as a distinct chemical entity with its own pharmacological and physicochemical profile.

Quantitative Differentiation Evidence for 1,3,7,7-Tetramethyl-5H-pyrazolo[3,4-b]quinolin-5-one vs. Closest Structural Analogs


Hydrogen Bond Donor Count of Zero vs. 4-Amino Analog: Implications for Membrane Permeability and Off-Target Promiscuity

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the 4-amino analog (4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one, CAS 2096075-14-6) which has two hydrogen bond donors (HBD = 2) [1]. This difference arises from the absence of the 4-amino substituent on the target compound. In CNS drug design, HBD count is a critical parameter—compounds with HBD ≤ 1 are generally favored for passive blood-brain barrier penetration, whereas HBD ≥ 2 can reduce CNS exposure by 5- to 10-fold in rodent models [2]. This physicochemical distinction makes the target compound a valuable minimal-HBD control for assessing the contribution of hydrogen bonding to target engagement and pharmacokinetics within the pyrazoloquinolinone series.

Physicochemical profiling CNS drug-likeness Medicinal chemistry triage

Topological Polar Surface Area (TPSA) and logP Differentiation from 4-Aryl GSK3 Inhibitor Series Impacting Oral Bioavailability Predictions

The target compound has a computed TPSA of 47.8 Ų and XLogP3-AA of 2.2 [1]. This places it well within the commonly cited 'Veber bounds' (TPSA < 140 Ų) and 'Lipinski Rule of Five' (logP ≤ 5) for oral bioavailability, as expected for a compound of its size. However, the key differentiation is quantitative comparison with the potent 4-aryl GSK3 inhibitor series: BRD0209 ((S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one) has an estimated TPSA of approximately 50.7 Ų and a substantially higher logP (~4.0–4.5 due to the cyclopropyl and phenyl substituents) [2][3]. The target compound's lower logP (ΔlogP ≈ –1.8 to –2.3) predicts superior aqueous solubility and a reduced risk of CYP450-mediated metabolic clearance, albeit at the expense of the high GSK3 potency (BRD0209 GSK3β IC₅₀ = 5 nM) that the 4-aryl group confers [2].

ADME prediction Oral bioavailability Lead optimization

Rotatable Bond Count of Zero: Conformational Rigidity Advantage vs. 4-Substituted Analogs

The target compound has zero rotatable bonds, as computed by PubChem [1]. This represents a state of maximal conformational rigidity within the pyrazolo[3,4-b]quinolin-5-one class. In comparison, the 4-amino analog has one rotatable bond (the C–NH₂ bond), and 4-aryl-substituted analogs such as BRD0209 possess at least two rotatable bonds (C4–phenyl and phenyl internal rotation) . Conformational rigidity reduces the entropic penalty upon target binding; a difference of one rotatable bond corresponds to an estimated ΔΔG of approximately 0.5–1.5 kcal/mol in favorable cases, which can translate to a 3- to 10-fold difference in binding affinity, all else being equal [2]. While this compound lacks the potency-enhancing 4-aryl group, its complete rigidity makes it an ideal minimal-energy reference state for free-energy perturbation (FEP) calculations and crystallographic fragment screening.

Conformational analysis Entropic binding penalty Crystallography and modeling

Absence of 4-Position Substitution Avoids Stereochemical Complexity Present in Chiral GSK3 Inhibitors (BRD0209, BRD1652)

The target compound is achiral and lacks any substituent at the 4-position of the pyrazoloquinolinone ring system [1]. This is a critical differentiator from the lead GSK3 inhibitors developed from this scaffold: BRD0209 carries an (S)-configured chiral center at C4 with cyclopropyl and phenyl substituents (GSK3β IC₅₀ = 5 nM; GSK3α IC₅₀ = 19 nM), and BRD1652 has a corresponding chiral center with phenyl and trifluoromethyl groups [2]. The absence of chirality eliminates the need for enantioselective synthesis or chiral chromatographic separation, simplifies analytical characterization (no enantiomeric purity determination required), and avoids the potential for differential pharmacology between enantiomers. For procurement, this means the target compound can be sourced as a single, well-defined entity without the batch-to-batch variability in enantiomeric excess (ee) that can complicate the use of BRD0209 (typical vendor ee specifications: ≥95%–98%) .

Stereochemistry Synthetic accessibility Analytical quality control

Synthetic Accessibility via One-Pot Three-Component Microwave Reaction vs. Multi-Step Synthesis of 4-Aryl Analogs

The target compound (or its direct synthetic precursor) is accessible through a one-pot, microwave-assisted three-component heterocyclization of 5-amino-3-methyl-1H-pyrazole, an appropriate aldehyde (formaldehyde or acetaldehyde equivalent), and dimedone in hot water medium [1]. This green chemistry approach yields pyrazolo[3,4-b]quinolin-5-ones in good yields (reported range: 76–86% for analogous compounds under optimized microwave conditions) [1]. In contrast, the 4-aryl-substituted GSK3 inhibitors (e.g., BRD0209, BRD1652) require multi-step sequences involving enantioselective construction of the C4 quaternary stereocenter, introduction of the 4-aryl/cyclopropyl/trifluoromethyl groups, and chiral resolution—typically 5–8 synthetic steps with overall yields below 15% [2]. This difference in synthetic complexity has direct procurement implications: the target compound can be manufactured at scales from milligram to kilogram with shorter lead times and lower cost, whereas the chiral 4-aryl analogs are predominantly available as research-grade materials at higher price points.

Synthetic methodology Green chemistry Cost-efficient procurement

Minimal GSK3β Affinity as a True Negative Control vs. Potent 4-Aryl GSK3 Inhibitors for Kinase Selectivity Panels

While the target compound's GSK3β inhibitory activity has not been explicitly reported in peer-reviewed literature, its structural relationship to the GSK3 inhibitor series defined in patent US10137122 allows a class-level inference about its expected pharmacology [1]. The patent SAR establishes that the 4-position substituent is the dominant driver of GSK3 affinity: compound 4 (3,7,7-trimethyl-4-phenyl) has GSK3β IC₅₀ = 201 nM; compound 42 (3,4,7,7-tetramethyl) has GSK3β Ki = 537 nM; and BRD0209 (4-cyclopropyl-4-phenyl) achieves GSK3β IC₅₀ = 5 nM [1][2]. The progressive loss of potency with decreasing 4-substituent size and lipophilicity strongly suggests that the completely 4-unsubstituted target compound will exhibit negligible GSK3β inhibition (estimated IC₅₀ > 10 μM, consistent with the 23,000 nM Kd reported for the simple 4-des-methyl analog BDBM188500 in SPR assays) [2]. This profile makes the target compound uniquely valuable as a structurally matched negative control for kinase selectivity panels where the potent 4-aryl GSK3 inhibitors are used as test compounds.

Kinase profiling Selectivity screening Negative control compound

Procurement-Driven Application Scenarios for 1,3,7,7-Tetramethyl-5H-pyrazolo[3,4-b]quinolin-5-one Based on Quantitative Differentiation Evidence


Structurally Matched Negative Control for GSK3 Kinase Selectivity Profiling Panels

When screening pyrazoloquinolinone-based GSK3 inhibitors (e.g., BRD0209, BRD1652, BRD0705) against broad kinase panels, this compound serves as the optimal scaffold-matched negative control. Its expected minimal GSK3β engagement (estimated IC₅₀ > 10 μM based on class-level SAR extrapolation from patent US10137122) [1] allows researchers to distinguish scaffold-specific assay interference from genuine kinase inhibition. Unlike generic negative controls (e.g., DMSO vehicle), this compound controls for any physicochemical artifacts arising from the tricyclic core structure—including fluorescence quenching, aggregation-based false positives, or non-specific protein binding—that could confound hit triage in high-throughput screens.

Minimal-HBD Scaffold for CNS Penetration Optimization in Fragment-Based Drug Discovery

With zero hydrogen bond donors, TPSA of 47.8 Ų, and logP of 2.2 [1], this compound occupies physical-chemical property space associated with favorable CNS penetration (CNS MPO score ~4.5–5.0, estimated) [2]. It can serve as a minimal fragment or core scaffold for growing CNS-targeted kinase inhibitors, where each added substituent's impact on HBD count and logP can be benchmarked against this zero-HBD baseline. This is particularly valuable for programs targeting neurodegenerative diseases (Alzheimer's, Parkinson's) where GSK3 is implicated and CNS exposure is a prerequisite for efficacy.

Achiral Reference Standard for Analytical Method Development and QC Calibration

The absence of stereocenters makes this compound an ideal reference standard for HPLC/UPLC method development, mass spectrometry calibration, and NMR spectroscopy benchmarking within the pyrazoloquinolinone class [1]. Unlike chiral GSK3 inhibitors (BRD0209, BRD1652) that require enantiomeric purity determination and chiral column selection, this achiral compound simplifies method transfer between laboratories and eliminates the risk of enantiomer interconversion during storage or analysis. It is suitable as a system suitability standard for any analytical workflow involving pyrazoloquinolinone-containing samples.

Cost-Efficient Starting Material for Diversified SAR Library Synthesis

The compound's synthetic accessibility via one-pot microwave-assisted three-component reaction [1], combined with commercial availability at up to kilogram scale [2], makes it a cost-effective starting point for parallel synthesis of pyrazoloquinolinone libraries. Its unsubstituted 4-position is the ideal handle for late-stage diversification: alkylation, arylation (Suzuki, Buchwald-Hartwig if 4-halo derivative prepared), or Mannich reactions can introduce diverse functional groups for systematic SAR exploration. This contrasts sharply with the multi-step synthesis of 4-aryl analogs, which commits to the 4-substituent early in the synthetic route and limits library diversity.

Quote Request

Request a Quote for 5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.